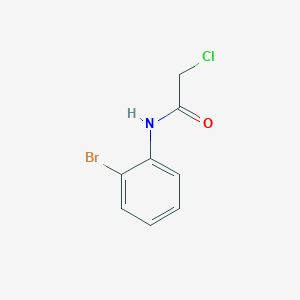

N-(2-bromophenyl)-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-bromophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-bromophenyl group and the methyl group is substituted by a chloro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(2-bromophenyl)-2-chloroacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-bromoaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-bromophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted acetamides.

Electrophilic Aromatic Substitution: The bromophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups onto the aromatic ring.

Reduction: The compound can be reduced to form N-(2-bromophenyl)acetamide by using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or primary amines can be used under mild conditions.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or bromine (Br2) are commonly used under controlled conditions to avoid over-substitution.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) are typical reducing agents.

Major Products Formed

Nucleophilic Substitution: Substituted acetamides such as N-(2-bromophenyl)-2-azidoacetamide or N-(2-bromophenyl)-2-methoxyacetamide.

Electrophilic Aromatic Substitution: Products like 4-nitro-N-(2-bromophenyl)-2-chloroacetamide or 4-bromo-N-(2-bromophenyl)-2-chloroacetamide.

Reduction: N-(2-bromophenyl)acetamide.

Applications De Recherche Scientifique

Pharmaceutical Development

N-(2-bromophenyl)-2-chloroacetamide is primarily utilized as an intermediate in the synthesis of several pharmaceutical agents. Its structural features allow it to participate in reactions that lead to the formation of compounds with therapeutic potential. Notably, derivatives of chloroacetamides are being investigated for their efficacy against various diseases, including:

- Antifungal Activity : Research has shown that chloroacetamide derivatives can exhibit significant antifungal properties. For example, studies have evaluated compounds similar to this compound against resistant strains of Fusarium, demonstrating promising results in inhibiting fungal growth and suggesting potential for new antifungal therapies .

- Anticancer Properties : Preliminary investigations indicate that modifications to the compound's structure may enhance its binding affinity to enzymes involved in tumor growth, positioning it as a candidate for anticancer drug development.

Agricultural Chemistry

In the field of agricultural chemistry, this compound is employed in the formulation of agrochemicals, particularly pesticides and herbicides. Its effectiveness lies in its ability to target specific pests while minimizing environmental impact. The compound's halogenated structure contributes to its potency and specificity against various agricultural pests.

Biochemical Research

This compound has been utilized in biochemical research as a tool for studying enzyme inhibition and metabolic pathways. The compound's ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate:

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory responses. For instance, experiments using microglial cell lines showed that treatment with this compound reduced the expression of pro-inflammatory cytokines, indicating its potential therapeutic application in neuroinflammatory conditions .

Material Science

In material science, this compound is explored for its role in developing specialty polymers and materials. Its unique chemical properties enhance the thermal stability and chemical resistance of materials, making it valuable for applications requiring robust performance under challenging conditions.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Antifungal Efficacy : A study demonstrated that a chloroacetamide derivative exhibited high efficacy against Fusarium strains, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/mL .

- Microbial Activity : Another investigation into various substituted phenyl-2-chloroacetamides revealed their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), emphasizing their potential as antimicrobial agents .

Mécanisme D'action

The mechanism of action of N-(2-bromophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The presence of the bromophenyl and chloroacetamide groups enhances its binding affinity and specificity towards certain enzymes and receptors.

Comparaison Avec Des Composés Similaires

N-(2-bromophenyl)-2-chloroacetamide can be compared with other similar compounds, such as:

N-(2-chlorophenyl)-2-chloroacetamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

N-(2-bromophenyl)acetamide: This compound lacks the chloro group on the acetamide moiety, which may affect its chemical properties and reactivity.

N-(2-bromophenyl)-2-bromoacetamide: This compound has a bromine atom instead of a chlorine atom on the acetamide moiety, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of bromophenyl and chloroacetamide groups, which confer distinct chemical and biological properties.

Activité Biologique

N-(2-bromophenyl)-2-chloroacetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the phenyl ring and a chloroacetamide functional group. Its molecular formula is C8H7BrClNO, and it is often synthesized through nucleophilic substitution reactions involving 2-bromoaniline and chloroacetyl chloride in the presence of a base like pyridine.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to interact with enzymes such as alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism. Inhibition of these enzymes can lead to altered glucose levels in biological systems.

- Cellular Effects : The compound influences cellular metabolism, impacting glucose, cholesterol, triglycerides, and insulin levels. This suggests potential applications in managing metabolic disorders like diabetes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, including this compound. A study assessing various derivatives found that compounds with halogenated phenyl groups exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effects against Gram-negative bacteria and fungi like Candida albicans.

Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µM |

| N-(4-chlorophenyl)-2-chloroacetamide | MRSA | 16 µM |

| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | 64 µM |

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. Its absorption, distribution, metabolism, and excretion (ADME) properties are not well-defined, which poses challenges for predicting its bioavailability and therapeutic efficacy. Environmental factors such as temperature and pH may influence its stability and interaction with biological targets.

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of chloroacetamides, researchers synthesized various derivatives and evaluated their antimicrobial activities against multiple pathogens. The study confirmed that the position of substituents on the phenyl ring significantly affected the biological activity, with halogenated derivatives showing enhanced lipophilicity that facilitated cell membrane penetration .

Another investigation into enzyme inhibition revealed that certain chloroacetamides displayed potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

N-(2-bromophenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWXHTWOJWDSAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.